molecular formula C10H14N2O2 B132454 L-2-Aminomethylphenylalanine CAS No. 158149-99-6

L-2-Aminomethylphenylalanine

Cat. No.: B132454
CAS No.: 158149-99-6
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-VIFPVBQESA-N
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Description

L-2-Aminomethylphenylalanine is a non-proteinogenic amino acid with the molecular formula C10H14N2O2 It is structurally characterized by the presence of an aminomethyl group attached to the phenyl ring of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: L-2-Aminomethylphenylalanine can be synthesized through several methods. One common approach involves the use of a Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid. Another method involves the reductive amination of phenylpyruvic acid with formaldehyde and ammonia, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes. These processes utilize engineered microorganisms, such as Escherichia coli, to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method is favored for its efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: L-2-Aminomethylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

L-2-Aminomethylphenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of L-2-Aminomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target enzyme. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

L-2-Aminomethylphenylalanine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

    Phenylalanine: A standard amino acid with a similar aromatic ring but lacking the aminomethyl group.

    Tyrosine: Contains a hydroxyl group on the aromatic ring, differing in its reactivity and biological functions.

    Tryptophan: Features an indole ring, making it structurally distinct and functionally diverse.

This compound stands out due to its unique aminomethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376134
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-92-8, 158149-99-6
Record name 2-(Aminomethyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959580-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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